Callophycin A
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Overview
Description
Callophycin A is a naturally occurring compound originally isolated from the red algae Callophycus oppositifolius. It has garnered significant attention due to its potential anticancer and cytotoxic effects . The compound belongs to the class of tetrahydro-β-carboline derivatives and has shown promise in various biological evaluations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Callophycin A and its analogues involves a parallel synthetic approach. The process begins with a tetrahydro-β-carboline-based template, which is then functionalized to produce various derivatives . The design rationale focuses on exploring chemical diversity at the 2 and 3 positions of the tetrahydro-β-carboline template to improve solubility and biological activity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for potential scale-up. The use of parallel synthesis and functionalization techniques can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Callophycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various functionalized tetrahydro-β-carboline derivatives, each with unique biological activities .
Scientific Research Applications
Mechanism of Action
Callophycin A exerts its effects through multiple mechanisms:
Enzyme Inhibition: The compound inhibits enzymes such as aromatase and nitric oxide synthase by binding to their active sites.
Signal Transduction: this compound affects various signaling pathways, including the inhibition of protein kinase B (Akt) phosphorylation and the suppression of microRNA 155 expression.
Comparison with Similar Compounds
Callophycin A is unique among tetrahydro-β-carboline derivatives due to its potent biological activities. Similar compounds include:
Tetrahydro-β-carboline Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Other Marine-Derived Compounds: Compounds isolated from marine sources, such as other red algae, may exhibit similar anticancer and cytotoxic effects.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c22-13-7-5-12(6-8-13)10-21-11-17-15(9-18(21)19(23)24)14-3-1-2-4-16(14)20-17/h1-8,18,20,22H,9-11H2,(H,23,24) |
InChI Key |
FWSRKMKBCXSLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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